molecular formula C20H15N3O3S B2858591 (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798401-40-7

(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2858591
CAS RN: 1798401-40-7
M. Wt: 377.42
InChI Key: RZZASRURNVEEKO-MDZDMXLPSA-N
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Description

(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities

Research has explored the synthesis and biological activities of acrylonitriles, including compounds with structural similarities to (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide. One study focused on the in vitro cytotoxic potency of acrylonitriles substituted with triazoles or benzimidazoles and various substituted furan, thiophene, or phenyl rings against human cancer cell lines. The study found that specific substitutions at positions 2 and 3 of the acrylonitrile backbone significantly affected cytotoxic activity, with the most potent compounds inducing apoptosis in cancer cells, suggesting potential applications in cancer research and therapy (Sa̧czewski et al., 2004).

Antimicrobial and Antifungal Properties

Compounds with the oxadiazole core, similar to the target molecule, have been investigated for their antibacterial and antifungal activities. A study on the synthesis and evaluation of 1,3,4-oxadiazole derivatives revealed significant antibacterial activities against Staphylococcus aureus and Escherichia coli. This suggests the potential application of such compounds in developing new antimicrobial agents (Jafari et al., 2017).

Antiplasmodial Activity

Research on acyl derivatives of 3-aminofurazanes, which share structural features with the queried compound, demonstrated activity against Plasmodium falciparum strains. The study indicated the importance of the acyl moiety's nature on antiplasmodial activity, suggesting potential applications in malaria treatment research (Hermann et al., 2021).

Chemical Synthesis and Material Science

The compound's structural moieties, particularly furan and thiophene, have been utilized in various chemical syntheses and material science applications. For example, research on the borylation of furans and thiophenes catalyzed by iron complexes highlights the utility of such structures in creating borylated compounds, which are valuable in organic synthesis and material science (Hatanaka et al., 2010).

Novel Therapeutic Agents

The presence of the oxadiazole moiety in various therapeutic agents, including those with antibacterial, antifungal, and anticancer activities, suggests that compounds like (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide could be explored for novel therapeutic applications. The specific structural configuration of such compounds offers a platform for the development of targeted therapies across a range of diseases (Siwach & Verma, 2020).

properties

IUPAC Name

(E)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-18(10-9-15-6-4-12-27-15)21-16-7-2-1-5-14(16)13-19-22-20(23-26-19)17-8-3-11-25-17/h1-12H,13H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZASRURNVEEKO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide

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